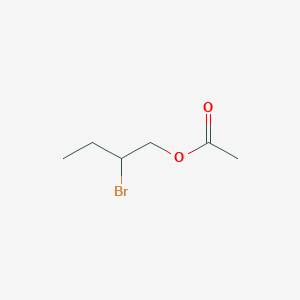
2-Bromobutyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobutyl acetate is an organic compound with the molecular formula C6H11BrO2. It is an ester derived from butanol and acetic acid, where the butanol moiety is substituted with a bromine atom at the second carbon position. This compound is used in various chemical syntheses and has applications in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobutyl acetate can be synthesized through the esterification of 2-bromobutanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromobutyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-bromobutanol and acetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxybutyl acetate, 2-aminobutyl acetate, or 2-mercaptobutyl acetate.
Hydrolysis: The major products are 2-bromobutanol and acetic acid.
Reduction: The major product is 2-bromobutanol.
Scientific Research Applications
2-Bromobutyl acetate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals and bioactive compounds.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-bromobutyl acetate involves its reactivity as an ester and an alkyl halide. The ester group can undergo hydrolysis to release acetic acid and 2-bromobutanol, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Bromobutyl acetate: Similar in structure but with the bromine atom at the fourth carbon position.
2-Chlorobutyl acetate: Similar ester with a chlorine atom instead of bromine.
2-Bromopropyl acetate: Similar ester with a shorter carbon chain.
Uniqueness
2-Bromobutyl acetate is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and research applications, offering distinct reactivity patterns compared to its analogs.
Properties
IUPAC Name |
2-bromobutyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-6(7)4-9-5(2)8/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURAWRUJYKNGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2499629.png)
![2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2499630.png)
![ethyl 4-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2499631.png)
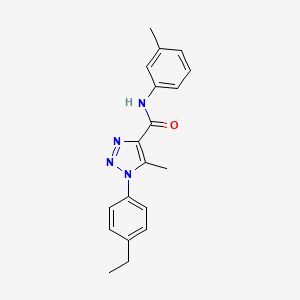

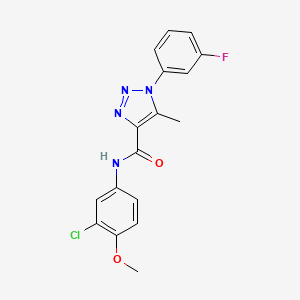
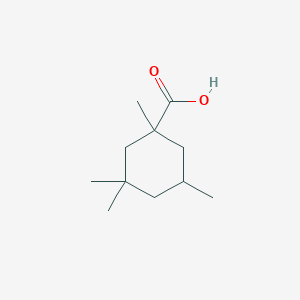
![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2499636.png)
![Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2499637.png)

![2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2499644.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)
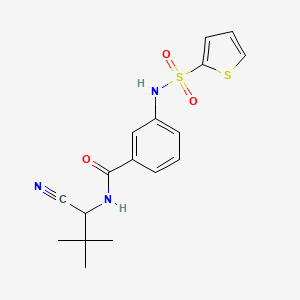
![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2499652.png)
